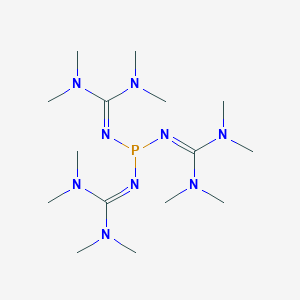
Guanidine, N'',N''''',N''''''''-phosphinidynetris[N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-]: is a highly specialized compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure and reactivity, making it a valuable component in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or the catalytic guanylation of amines. Transition-metal-catalyzed methods are also employed to achieve the desired guanidine structures. For instance, the catalytic guanylation reaction of amines with carbodiimides can be performed under mild conditions to yield multisubstituted guanidines .
Industrial Production Methods: Industrial production of guanidine derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a ligand and reducing agent in various polymerization reactions. It has been employed in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate, demonstrating its versatility in synthetic applications .
Biology and Medicine: Guanidine derivatives are known for their biological activity, including their role as DNA-intercalators and kinase inhibitors. These properties make them valuable in medicinal chemistry for the development of therapeutic agents .
Industry: In the industrial sector, guanidine compounds are used in the production of plastics, explosives, and other materials. Their strong basicity and reactivity make them suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] involves its interaction with molecular targets such as DNA and enzymes. The compound can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This interaction is often driven by the high basicity and planarity of the guanidine moiety .
Comparación Con Compuestos Similares
Guanidine: A simpler compound with the formula HNC(NH2)2, used in the production of plastics and explosives.
N,N,N’,N’-Tetramethylguanidine: A related compound used as a base in organic synthesis.
Uniqueness: Guanidine, N’‘,N’‘’‘’,N’‘’‘’‘’‘-phosphinidynetris[N,N,N’,N’-tetramethyl-] is unique due to its multisubstituted structure, which enhances its reactivity and versatility in various applications. Its ability to act as both a ligand and reducing agent sets it apart from simpler guanidine derivatives .
Propiedades
Número CAS |
210483-30-0 |
|---|---|
Fórmula molecular |
C15H36N9P |
Peso molecular |
373.48 g/mol |
Nombre IUPAC |
2-bis[bis(dimethylamino)methylideneamino]phosphanyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C15H36N9P/c1-19(2)13(20(3)4)16-25(17-14(21(5)6)22(7)8)18-15(23(9)10)24(11)12/h1-12H3 |
Clave InChI |
XNRHGNWRXRUOBR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NP(N=C(N(C)C)N(C)C)N=C(N(C)C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
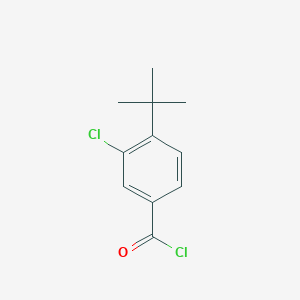
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
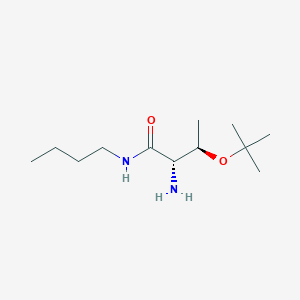
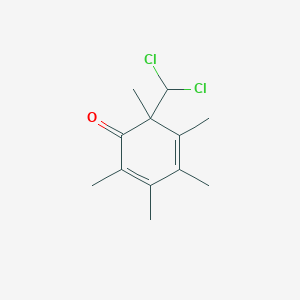

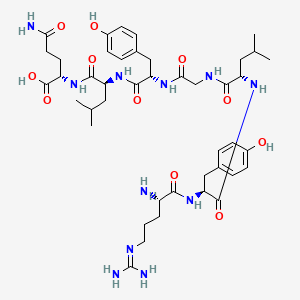
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
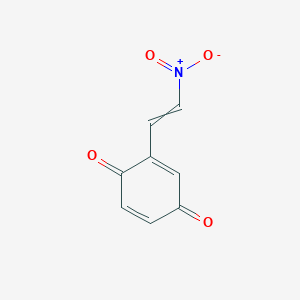
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)


